molecular formula C7H8ClN3 B1395362 Imidazo[1,2-a]pyridin-5-amine hydrochloride CAS No. 204927-15-1

Imidazo[1,2-a]pyridin-5-amine hydrochloride

Cat. No.: B1395362
CAS No.: 204927-15-1
M. Wt: 169.61 g/mol
InChI Key: WYHSJJDCBWVNHP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-5-amine hydrochloride (CAS 204927-15-1) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel pharmacologically active agents. Research indicates that the imidazo[1,2-a]pyridine scaffold is a privileged structure in the design of new therapeutic compounds. Specifically, derivatives of this core structure have demonstrated potent anti-tuberculosis activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, with some analogues showing minimum inhibitory concentrations (MIC) in the low nanomolar range . Furthermore, this scaffold is being actively explored in the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications, highlighting its broad utility . The compound is supplied as a hydrochloride salt to enhance its stability and solubility. With a molecular formula of C 7 H 8 ClN 3 and a molecular weight of 169.61 g/mol , it is an essential building block for constructing more complex molecules in research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHSJJDCBWVNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-5-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with aldehydes and isocyanides in the presence of ammonium chloride in ethanol . This method allows for the efficient construction of the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Imidazo[1,2-a]pyridin-5-amine hydrochloride participates in nucleophilic substitution due to its halogenated derivatives. For example:

  • α-Haloketone Condensation : Reacts with α-haloketones (e.g., bromoacetaldehyde) under thermal conditions (150–200°C) to form imidazo[1,2-a]pyridine derivatives via cyclocondensation .

  • FeCl₃-Catalyzed Coupling : In the presence of FeCl₃, 2-aminopyridines and nitroolefins undergo tandem reactions to yield 3-unsubstituted imidazo[1,2-a]pyridines, a precursor to pharmaceuticals like zolimidine .

Key Reaction Conditions :

SubstrateCatalyst/ReagentTemperatureYield (%)Reference
2-Aminopyridine + α-haloketoneNone150–200°C60–85
Nitroolefin + 2-aminopyridineFeCl₃80–100°C70–92

Multicomponent Reactions

Adib et al. developed a solvent-free, one-pot method combining:

  • 2-Aminopyridines , benzaldehydes , and 2,4-imidazoline-5-triones at 200°C to synthesize 3-aminoimidazo[1,2-a]pyridines (Scheme 1). This method achieves >85% yield and aligns with green chemistry principles .

Mechanistic Insight :

  • Schiff Base Formation : Reaction between 2-aminopyridine and benzaldehyde.

  • Nucleophilic Attack : Imidazoline-5-trione adds to the Schiff base intermediate.

  • Cyclization : Thermal aromatization yields the final product .

Copper-Catalyzed Aerobic Oxidation

A CuI/O₂ system enables coupling of 2-aminopyridines with acetophenones or unsaturated ketones to form alkenyl-substituted imidazoheterocycles (70–90% yield). This proceeds via an Ortoleva-King reaction mechanism .

Iron-Catalyzed Denitration

FeCl₃ promotes denitration of nitroolefins, facilitating 3-methyl-2-arylimidazo[1,2-a]pyridine synthesis (65–88% yield) .

Comparative Catalytic Efficiency :

CatalystSubstrate PairYield Range (%)Selectivity
CuI2-Aminopyridine + ketone70–90High
FeCl₃Nitroolefin + aminopyridine65–88Moderate

Reductive Cyclization for Pyrrolo-Imidazopyridines

A Pd-catalyzed Cadogan cyclization converts 2-chloro-3-nitroimidazo[1,2-a]pyridines into pyrrolo-imidazo[1,2-a]pyridines. Key steps include:

  • Cross-Coupling : N-Tosylhydrazones and 2-chloroimidazo[1,2-a]pyridines form nitrovinyl intermediates.

  • Reductive Cyclization : Mo(VI)/PPh₃ reduces nitro groups, enabling C–N bond formation (Scheme 2) .

Application in Medicinal Chemistry :

  • Derivative 5cc (3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine) shows potent cytotoxicity (IC₅₀ = 0.8 µM) against HCT-116 colon cancer cells .

Limitations and Challenges

  • Substrate Scope : Reactions with sterically hindered 2-aminopyridines or electron-deficient nitroolefins often result in reduced yields (<50%) .

  • Functional Group Tolerance : Strongly acidic or oxidizing conditions may degrade the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their antimicrobial properties, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Recent studies have identified several compounds within this class that exhibit potent inhibitory effects on Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM . Notably, compounds such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown significant activity against both replicating and non-replicating strains of M. tuberculosis .

1.2 Anticancer Properties
Imidazo[1,2-a]pyridines have demonstrated promising anticancer activities. They act as inhibitors of various cancer-related pathways and have been explored for their potential to treat different types of cancers. For instance, certain derivatives have been identified as effective against prostate cancer and breast cancer cell lines with non-cytotoxic profiles . The structure-activity relationship (SAR) studies indicate that modifications in the imidazo[1,2-a]pyridine structure can enhance anticancer efficacy .

1.3 CNS Modulation
These compounds also exhibit significant central nervous system (CNS) activity. Many imidazo[1,2-a]pyridine derivatives function as anxiolytics or sedatives. Zolpidem, a well-known drug for insomnia treatment, contains the imidazo[1,2-a]pyridine core and acts as a GABA receptor agonist . Other derivatives like alpidem and necopidem are also recognized for their anxiolytic properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. Modifications at various positions on the pyridine ring can lead to enhanced potency against specific targets:

Position Modification Effect
2Alkyl groupsIncreased CNS activity
3CarboxylateEnhanced anti-TB activity
7Aromatic ringsImproved anticancer properties

These modifications allow researchers to tailor compounds for specific therapeutic applications.

Case Studies

Several case studies highlight the effectiveness of imidazo[1,2-a]pyridin-5-amine hydrochloride in clinical settings:

  • Case Study 1: Anti-TB Efficacy
    A study investigated a series of imidazo[1,2-a]pyridine derivatives for their anti-TB activity. The most potent compound demonstrated an MIC of 0.004 μM against replicating Mtb strains without cytotoxic effects on human cell lines .
  • Case Study 2: CNS Disorders
    Clinical trials involving zolpidem have shown its efficacy in treating insomnia with minimal side effects compared to traditional benzodiazepines . This illustrates the potential of imidazo[1,2-a]pyridine derivatives in managing CNS disorders effectively.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 66358-23-4 (free base) and related hydrochloride salts (e.g., 1263378-17-1 for dihydrochloride derivatives) .
  • Synthesis : Prepared via multi-component reactions using zirconium(IV) chloride catalysts or thiamine hydrochloride (VB1)-mediated protocols, as demonstrated by Chen et al. (2013) and Castanedo et al. (2016) .
  • Applications : Serves as a precursor in medicinal chemistry for kinase inhibitors and anticoagulant analogs (e.g., Dabigatran derivatives) .

Comparison with Similar Compounds

The structural and functional uniqueness of imidazo[1,2-a]pyridin-5-amine hydrochloride is best understood through comparisons with related imidazo-pyridine derivatives. Below is a detailed analysis:

Structural Isomers and Regioisomers

Table 1: Comparison of Imidazo-Pyridine Amine Derivatives

Compound Name CAS Number Molecular Formula Amine Position Key Properties/Applications Reference
Imidazo[1,2-a]pyridin-2-amine 39588-26-6 C₇H₇N₃ 2 Lower solubility; used in fluorescence probes
Imidazo[1,2-a]pyridin-3-amine 28036-33-1 C₇H₇N₃ 3 Higher thermal stability; antiviral research
Imidazo[1,2-a]pyridin-5-amine HCl 66358-23-4 C₇H₈ClN₃ 5 Enhanced nucleophilicity; kinase inhibitor synthesis
Imidazo[1,5-a]pyridin-5-amine 848678-65-9 C₇H₇N₃ 5 Distinct ring fusion; limited commercial availability

Key Observations :

  • Positional Effects : The 5-amine derivative exhibits superior reactivity in cross-coupling reactions compared to 2- or 3-position isomers due to electronic effects from ring fusion .
  • Solubility : Hydrochloride salts (e.g., imidazo[1,2-a]pyridin-5-amine HCl) show improved aqueous solubility (>50 mg/mL) compared to free bases, critical for biological assays .

Physicochemical and Spectroscopic Differences

Table 2: NMR Data Comparison

Compound ¹H NMR (DMSO-d6, δ ppm) ¹³C NMR (δ ppm) Reference
Imidazo[1,2-a]pyridin-5-amine HCl Not explicitly reported; predicted δ 7.8–8.2 (aromatic H) 155.9 (C5), 148.0 (C2), 117.5 (C3)
2-Methylimidazo[1,2-a]pyridin-5-amine δ 2.5 (s, 3H, CH3), 6.9–8.1 (m, aromatic H) 153.9 (C5), 130.5 (CH3-C), 126.1 (C3)
Imidazo[1,5-a]pyridin-5-amine δ 7.5–8.3 (m, aromatic H), 5.2 (s, 2H, NH2) 140.2 (C5), 133.1 (C1), 127.4 (C3)

Analysis :

  • Electronic Effects : The 5-amine group in imidazo[1,2-a]pyridin-5-amine HCl deshields adjacent carbons, leading to distinct ¹³C NMR shifts (e.g., δ 155.9 ppm for C5) .
  • Methyl Substitution : 2-Methyl derivatives (e.g., CAS 5918-81-0) show upfield shifts for methyl protons (δ 2.5 ppm) and altered aromatic resonance patterns .

Biological Activity

Imidazo[1,2-a]pyridin-5-amine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused imidazole and pyridine ring system. This unique structure contributes to its varied pharmacological properties.

Biological Activities

The compound exhibits a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridin-5-amine derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have been synthesized that show minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis .
  • Anticancer Properties : The compound has demonstrated antiproliferative effects in human cancer cell lines. For example, certain derivatives have shown growth inhibition with GI50 values in the low micromolar range .
  • Cholinesterase Inhibition : Imidazo[1,2-a]pyridine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease treatments. Some compounds exhibited IC50 values ranging from 0.2 to 50 μM .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in disease pathways, including kinases and cholinesterases. This inhibition can modulate critical cellular processes such as proliferation and apoptosis .
  • Receptor Modulation : It may act on various receptors implicated in cancer and infectious diseases, contributing to its therapeutic potential .

Case Study 1: Antituberculosis Activity

A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis H37Rv. Notably, compounds demonstrated potent activity with MIC values ≤1 μM, indicating their potential as new antitubercular agents .

Case Study 2: Anticancer Activity

In vitro studies revealed that certain imidazo[1,2-a]pyridine derivatives effectively inhibited the proliferation of HCT116 colon carcinoma cells with a GI50 value of 2.30 μM. These findings support the development of these compounds as potential anticancer therapeutics .

Case Study 3: Cholinesterase Inhibition

Research evaluating the AChE inhibition capabilities of various imidazo[1,2-a]pyridine derivatives found significant activity across several compounds. The most effective derivatives showed IC50 values indicating strong potential for treating conditions like Alzheimer's disease .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityCholinesterase Inhibition
Imidazo[1,2-a]pyridin-5-amineHigh (MIC ≤ 0.006 μM)Moderate (GI50 = 2.30 μM)Moderate (IC50 = 0.2–50 μM)
Imidazo[1,5-a]pyridineModerateLowLow
Imidazo[1,2-b]pyridazineLowHighModerate

Q & A

Q. How can researchers integrate toxicological data into the design of Imidazo[1,2-a]pyridine-based probes?

  • Methodology :
  • Perform in silico toxicity screening (e.g., ProTox-II) to prioritize low-risk candidates .
  • Validate cytotoxicity using HepG2 cell assays for hepatic clearance predictions .
  • Collaborate with regulatory databases (e.g., ECHA) to align synthesis with safety guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,2-a]pyridin-5-amine hydrochloride
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Imidazo[1,2-a]pyridin-5-amine hydrochloride

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